![molecular formula C14H14F3N3OS B5710283 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5710283.png)
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE
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Overview
Description
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a phenyl group with a methylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole core. The trifluoromethyl group is introduced via radical trifluoromethylation, which can be achieved using reagents like trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can yield various substituted derivatives .
Scientific Research Applications
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrazoles: Compounds with similar pyrazole and trifluoromethyl groups.
Methylsulfanylphenyl derivatives: Compounds with similar phenyl and methylsulfanyl groups.
Uniqueness
2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to the combination of its trifluoromethyl, pyrazole, and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c1-9-7-12(14(15,16)17)19-20(9)8-13(21)18-10-5-3-4-6-11(10)22-2/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWGHXDKHQBNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2SC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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